molecular formula C11H11ClO4 B8451051 3-Chloro-4-(2-acetoxyethoxy)benzaldehyde

3-Chloro-4-(2-acetoxyethoxy)benzaldehyde

Cat. No.: B8451051
M. Wt: 242.65 g/mol
InChI Key: SDIQJZOGVFKNEU-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-acetoxyethoxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a chloro group, an acetoxy-ethoxy group, and an aldehyde functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-acetoxyethoxy)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-4-hydroxybenzaldehyde as the starting material.

    Etherification: The hydroxy group is etherified using ethylene oxide under basic conditions to form 3-chloro-4-(2-hydroxyethoxy)benzaldehyde.

    Acetylation: The hydroxyl group in the intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-acetoxyethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

    Oxidation: 3-Chloro-4-(2-acetoxy-ethoxy)benzoic acid.

    Reduction: 3-Chloro-4-(2-acetoxy-ethoxy)benzyl alcohol.

    Substitution: Products vary depending on the nucleophile used, such as 3-amino-4-(2-acetoxy-ethoxy)benzaldehyde.

Scientific Research Applications

3-Chloro-4-(2-acetoxyethoxy)benzaldehyde has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of potential drug candidates due to its functional groups that can be modified to enhance biological activity.

    Materials Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-acetoxyethoxy)benzaldehyde depends on its functional groups:

    Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes.

    Chloro Group: The chloro group can undergo nucleophilic substitution, allowing the compound to interact with various biological targets.

    Acetoxy-Ethoxy Group: This group can enhance the solubility and bioavailability of the compound, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-hydroxybenzaldehyde: Lacks the acetoxy-ethoxy group, making it less soluble and less versatile in reactions.

    4-(2-Acetoxy-ethoxy)benzaldehyde: Lacks the chloro group, reducing its reactivity in nucleophilic substitution reactions.

    3-Chloro-4-(2-hydroxyethoxy)benzaldehyde: Lacks the acetoxy group, making it less stable and less bioavailable.

Uniqueness

3-Chloro-4-(2-acetoxyethoxy)benzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity, stability, and solubility. This makes it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

IUPAC Name

2-(2-chloro-4-formylphenoxy)ethyl acetate

InChI

InChI=1S/C11H11ClO4/c1-8(14)15-4-5-16-11-3-2-9(7-13)6-10(11)12/h2-3,6-7H,4-5H2,1H3

InChI Key

SDIQJZOGVFKNEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=C(C=C(C=C1)C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-4-hydroxybenzaldehyde (10 g, 63.9 mmol), K2CO3 (26.5 g, 191.6 mmol) and 2-bromoethyl acetate (26.7 g, 159.7 mmol) in acetone (250 mL) is refluxed for 18 h before it is diluted with diethyl ether (200 mL) and washed with water (3×200 mL). The washings are extracted with diethyl ether (200 mL). The combined organic extracts are dried over MgSO4 and concentrated. The remaining residue is purified by column chromatography on silica gel eluting with heptane/EA 1:1 to afford the title compound (6.44 g) as colourless solid. 1H NMR (CDCl3): δ 9.85 (s, 1H9, 7.91 (d, J=1.8 Hz, 1H), 7.75 (dd, J=1.8, 8.2 Hz, 1H), 7.03 (d, J=8.8 Hz, 1H), 4.53-4.49 (m, 2H), 4.35-4.31 (m, 2H), 2.12 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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